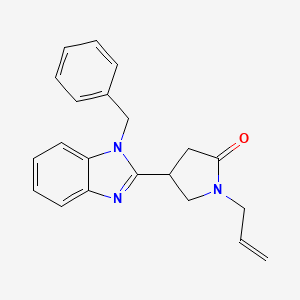![molecular formula C17H15N3OS B5546085 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)
3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine" is a member of the pyrazole and pyridine derivative families, known for their versatile chemical and physical properties. These compounds are significant in various fields, including material science, pharmaceuticals, and chemical synthesis, due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of pyrazole-pyridine derivatives involves multicomponent reactions that allow the efficient and selective formation of these complex molecules. For instance, a method involves the reaction of arylamines with dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. The process selectively yields pyridinone or pyran derivatives depending on the cyclic 1,3-diketone's structure, highlighting the synthetic versatility of these compounds (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole-pyridine compounds can be studied through X-ray crystallography and spectroscopy. For example, a synthesized compound showed that the pyrazole and pyridine rings are nearly coplanar, indicating a conjugated system that can affect the molecule's electronic properties and reactivity (Li & Zhang, 2011).
Chemical Reactions and Properties
Pyrazole-pyridine derivatives undergo various chemical reactions, including Michael addition, which plays a crucial role in synthesizing these compounds. The reactivity is influenced by the molecule's structural features, such as the presence of substituents on the pyrazole and pyridine rings, which can direct the course of reactions and the formation of specific products (Sun et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Insights
The research surrounding 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine mainly focuses on its synthesis and potential applications in creating novel compounds and exploring their properties. For example, Gennari et al. (2008) discussed the synthesis and characterization of Cu(I) complexes with heteroscorpionate ligands, highlighting the creation of new chemical structures with potential applications in catalysis and material science (Gennari et al., 2008). Similarly, Metwally et al. (2008) utilized a related compound for synthesizing novel heterocycles of pharmaceutical interest, indicating the role of these compounds in drug discovery and development (Metwally et al., 2008).
Potential in Organic Electronics and Materials Science
Research by Li et al. (2016) demonstrates the utility of pyrazole derivatives in creating bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), pointing towards the compound's significance in advancing organic electronics and light-emitting materials (Li et al., 2016).
Applications in Heterocyclic Chemistry and Drug Synthesis
Several studies have explored the use of pyrazole-derived compounds in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications. For instance, the work by El‐Borai et al. (2013) on microwave-assisted synthesis of pyrazolopyridines reveals the compound's role in creating antioxidants, antitumor, and antimicrobial agents, showcasing its importance in medicinal chemistry (El‐Borai et al., 2013).
Contributions to Molecular Reporting and Sensing
Rurack and Bricks (2001) investigated derivatives of pyrazoline as molecular reporters for multimodal signaling, emphasizing the compound's relevance in developing sensors and reporting systems for various chemical analytes (Rurack & Bricks, 2001).
Catalysis and Reaction Mechanisms
Research articles also delve into the catalytic properties and reaction mechanisms involving pyrazole-derived compounds. Rahmani et al. (2018) highlighted an efficient synthesis method for pyridine-pyrimidines catalyzed by ionic liquids, illustrating the compound's utility in catalysis and organic synthesis (Rahmani et al., 2018).
Propriétés
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(22-15-8-4-3-5-9-15)13(2)20(19-12)17(21)14-7-6-10-18-11-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCLJSWOXEJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole-1-carbonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)
![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)
![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)


![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)